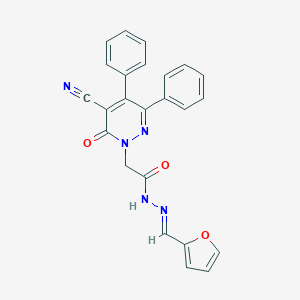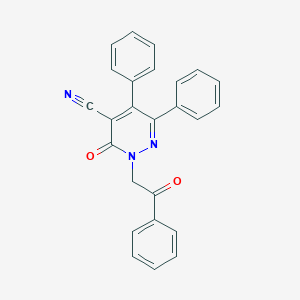
1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione is a complex organic compound that features a pyrrolidine-2,5-dione core
Méthodes De Préparation
The synthesis of 1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the cyclohexyl, styryl, and 3,5-dichloroanilino groups. Common reagents and conditions used in these reactions include:
Cyclohexylation: Introduction of the cyclohexyl group can be achieved through cyclohexyl bromide in the presence of a base.
Styrylation: The styryl group can be introduced via a Heck reaction using styrene and a palladium catalyst.
Anilino Substitution: The 3,5-dichloroanilino group can be introduced through a nucleophilic substitution reaction using 3,5-dichloroaniline.
Analyse Des Réactions Chimiques
1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the anilino group, especially with halogenated reagents.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
- 1-Cyclohexyl-3-styryl-3-(4-acetylanilino)pyrrolidine-2,5-dione
- 3-Chloro-1-aryl pyrrolidine-2,5-diones
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Propriétés
Formule moléculaire |
C24H24Cl2N2O2 |
|---|---|
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(3,5-dichloroanilino)-3-[(E)-2-phenylethenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H24Cl2N2O2/c25-18-13-19(26)15-20(14-18)27-24(12-11-17-7-3-1-4-8-17)16-22(29)28(23(24)30)21-9-5-2-6-10-21/h1,3-4,7-8,11-15,21,27H,2,5-6,9-10,16H2/b12-11+ |
Clé InChI |
UCVYTLPMIOHMQG-VAWYXSNFSA-N |
SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)(C=CC3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl |
SMILES isomérique |
C1CCC(CC1)N2C(=O)CC(C2=O)(/C=C/C3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl |
SMILES canonique |
C1CCC(CC1)N2C(=O)CC(C2=O)(C=CC3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-methyl-6-(4-methylpiperazin-1-yl)-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B293011.png)
![13-methyl-11-phenyl-6-piperidin-1-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B293012.png)
![3-phenyl-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene](/img/structure/B293015.png)
![2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B293019.png)
![2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B293020.png)
![11-ethyl-14-[(4-fluorophenyl)methyl]-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B293021.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]acetohydrazide](/img/structure/B293023.png)
![N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293026.png)
![Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B293027.png)
![6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 3-nitrobenzoate](/img/structure/B293028.png)

![methyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293030.png)

![6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B293032.png)
